molecular formula C8H14ClNO2 B13474948 2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride

2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride

Cat. No.: B13474948
M. Wt: 191.65 g/mol
InChI Key: SRXQSPQPLLWVPS-UHFFFAOYSA-N
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Description

2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane core provides a rigid and compact framework, which can be advantageous in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes. The use of continuous flow reactors can enhance the efficiency and yield of the [2+2] cycloaddition reaction. Additionally, the purification and isolation of the final product can be optimized using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group to a halide, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is unique due to its specific bicyclic structure, which provides a balance of rigidity and flexibility. This makes it a valuable scaffold for the development of bioactive molecules with enhanced binding properties and stability.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)8-2-1-5(3-8)4-8;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

SRXQSPQPLLWVPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2)C(C(=O)O)N.Cl

Origin of Product

United States

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